8-Nitro-7-quinolinecarboxaldehyde
Overview
Description
8-Nitro-7-quinolinecarboxaldehyde: is an organic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . It is also known by its IUPAC name, 8-nitroquinoline-7-carbaldehyde . This compound is characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 7th position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-7-quinolinecarboxaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of 7-quinolinecarboxaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-7-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Various nucleophiles under suitable conditions
Major Products Formed:
Oxidation: 8-Nitro-7-quinolinecarboxylic acid
Reduction: 8-Amino-7-quinolinecarboxaldehyde
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 8-Nitro-7-quinolinecarboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules . Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 8-Nitro-7-quinolinecarboxaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
8-Nitroquinoline: Similar structure but lacks the aldehyde group at the 7th position.
7-Quinolinecarboxaldehyde: Similar structure but lacks the nitro group at the 8th position.
8-Amino-7-quinolinecarboxaldehyde: A reduction product of 8-Nitro-7-quinolinecarboxaldehyde.
Uniqueness: this compound is unique due to the presence of both the nitro and aldehyde groups on the quinoline ring, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
8-Nitro-7-quinolinecarboxaldehyde (CAS #101327-87-1) is a synthetic compound with notable biological activities. Its structure, which includes a nitro group and a quinoline moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
- Molecular Formula : C₁₀H₆N₂O₃
- Molecular Weight : 202.17 g/mol
- Melting Point : 180 °C
- Purity : ≥98% (by GC analysis)
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study assessing various substituted quinolines, compounds similar to this compound showed promising activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium kansasii. The presence of the nitro group is believed to enhance the antimicrobial efficacy by facilitating electron transfer processes essential for bacterial survival .
Compound | Activity Against | IC50 (µM) |
---|---|---|
This compound | M. tuberculosis | 12.5 |
Related Quinoline Derivative | M. kansasii | 15.0 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 4.0 |
PC-3 | 3.2 |
The biological activity of this compound is attributed to its interaction with cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimycobacterial Screening
A comprehensive screening of various quinoline derivatives was conducted to assess their activity against mycobacterial strains. The study found that modifications at the 7-position significantly influenced antimicrobial potency, with 8-nitro substituents enhancing activity compared to unsubstituted analogs .
Study 2: Anticancer Efficacy in Prostate Cancer Models
In another study, this compound was tested against prostate cancer cell lines (PC-3 and LNCaP). The results indicated that the compound exhibited an IC50 value lower than conventional chemotherapeutics, suggesting potential as a lead compound for further development .
Properties
IUPAC Name |
8-nitroquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472154 | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-87-1 | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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